REACTION_CXSMILES
|
[S:1]([C:5]1[O:13][C:12]2[CH:11]=CN=[CH:8][C:7]=2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2].O1C2=[CH:19][N:20]=CC=C2C=C1.O1C2C=CN=CC=2C=C1>>[S:1]([C:5]1[O:13][C:12]2=[CH:11][N:20]=[CH:19][CH:8]=[C:7]2[CH:6]=1)(=[O:3])(=[O:4])[NH2:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C=NC=CC2O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C1=CN=CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C=NC=CC21
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was obtained in 40% yield
|
Type
|
CUSTOM
|
Details
|
after recrystallization from ethyl acetate, m.p. 199°-201° C.
|
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(=CN=CC2)O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |